ALK Inhibitory Activity of GSK1838705A vs. Clinical ALK Inhibitors: Cross-Study Comparative Analysis
GSK1838705A exhibits ALK inhibitory potency (IC50 0.5 nM) that positions it within the range of clinically approved ALK inhibitors, yet with a distinct selectivity fingerprint. Compared with the first-generation ALK inhibitor crizotinib (IC50 24 nM), GSK1838705A demonstrates approximately 48-fold greater ALK potency [1]. Relative to second-generation inhibitors, GSK1838705A is 2.5-fold less potent than ceritinib (IC50 0.2 nM) but 3.8-fold more potent than alectinib (IC50 1.9 nM) in cell-free ALK enzymatic assays [1]. Importantly, unlike ceritinib and alectinib—which are primarily ALK-selective agents—GSK1838705A maintains concurrent IGF-1R and IR inhibition, providing a dual-pathway blockade not achievable with single-target ALK inhibitors [2]. This unique tri-kinase inhibition profile (IGF-1R/IR/ALK) enables investigation of compensatory IGF-1R signaling in ALK-driven malignancies, a resistance mechanism documented in crizotinib-treated patients [2].
| Evidence Dimension | ALK kinase inhibition (IC50, cell-free assay) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Crizotinib: 24 nM; Ceritinib: 0.2 nM; Alectinib: 1.9 nM |
| Quantified Difference | 48× more potent than crizotinib; 2.5× less potent than ceritinib; 3.8× more potent than alectinib |
| Conditions | Cell-free ALK enzymatic assays; IC50 values derived from published biochemical characterization data [1] |
Why This Matters
Enables research into combined ALK/IGF-1R pathway inhibition, a therapeutic strategy not addressable with ALK-selective agents, and provides a tool for investigating IGF-1R-mediated resistance to ALK monotherapy.
- [1] Sabbatini P, Korenchuk S, Rowand JL, et al. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2009;8(10):2811-2820. doi:10.1158/1535-7163.MCT-09-0423 View Source
- [2] Abstract. GSK1838705a, an IGF-1R/ALK Inhibitor, Overcomes Resistance to Crizotinib in ALK-Positive ALCL. Blood. 2019;134(Supplement 1):4069. View Source
